![molecular formula C12H8ClF3N2OS B1392765 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline CAS No. 1221792-80-8](/img/structure/B1392765.png)
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline
Overview
Description
“4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline” is a chemical compound with the CAS Number: 1221792-80-8 . It has a molecular weight of 320.72 .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8ClF3N2OS/c13-10-5-7 (12 (14,15)16)6-18-11 (10)20 (19)9-3-1-8 (17)2-4-9/h1-6H,17H2 .
Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical And Chemical Properties Analysis
This compound has a melting point of 120 - 122 degrees Celsius .
Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . The unique properties of the trifluoromethyl group can enhance the pharmacological activities of drug molecules . Therefore, “4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline” could potentially be used in the development of new pharmaceuticals.
Agrochemical Applications
Trifluoromethylpyridines, which include “4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Over 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Veterinary Applications
Several trifluoromethylpyridine derivatives are used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Synthesis of Novel Molecules
“4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline” can act as a reactant in the synthesis of novel molecules . For example, it can be used in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules .
Inhibitors of NS5B in Hepatitis C Treatment
The compound can be used in the synthesis of molecules that act as inhibitors of NS5B, a non-structural protein encoded by Hepatitis C virus . This suggests potential applications in the treatment of Hepatitis C .
Development of Fluorinated Organic Chemicals
The trifluoromethyl group in “4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline” makes it a valuable compound in the development of fluorinated organic chemicals . These chemicals have numerous applications in the agrochemical, pharmaceutical, and functional materials fields .
Safety and Hazards
Future Directions
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
The primary target of the compound 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline is bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .
Mode of Action
The compound interacts with its target by inhibiting the activity of bacterial phosphopantetheinyl transferase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .
Biochemical Pathways
The inhibition of bacterial phosphopantetheinyl transferase by the compound affects the post-translational modification essential to bacterial cell viability and virulence . This results in the attenuation of secondary metabolism and thwarts bacterial growth .
Pharmacokinetics
The compound was found to have antibacterial activity against methicillin-resistant staphylococcus aureus , suggesting that it may have suitable pharmacokinetic properties for antibacterial applications.
Result of Action
The result of the compound’s action is the attenuation of secondary metabolism and thwarting of bacterial growth . It was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Action Environment
The environment can influence the compound’s action, efficacy, and stability. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .
properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfinylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2OS/c13-10-5-7(12(14,15)16)6-18-11(10)20(19)9-3-1-8(17)2-4-9/h1-6H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOSSDBUIGFYHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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